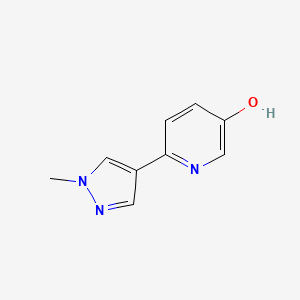
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol
Overview
Description
“6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is a heterocyclic compound . It is part of an important class of compounds known as pyrazolo[3,4-b]pyridines, which are attractive targets in organic synthesis due to their wide variety of biological and pharmacological properties .
Synthesis Analysis
The compound can be synthesized by cyclization reaction from 2,6-dichloro-4-methylnicotinonitrile . A mixture of the 6-hydrazino-4-methyl-1H-pyrazolo[3,4-b]pyridine-3-ol and ethyl acetoacetate in ethanol with the addition of catalytic amounts of conc. HCl was refluxed gently for 4 hours .Molecular Structure Analysis
The molecular weight of “6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol” is 175.19 . The InChI code is 1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 .Chemical Reactions Analysis
The compound exists as the 3-hydroxy tautomer . It is part of the pyrazolo[3,4-b]pyridines class of compounds, which have been synthesized using various strategies .Physical And Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Structural Analysis :
- Wu et al. (2012) synthesized new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds and studied their structure in detail using X-ray diffraction, highlighting their existence as the 3-hydroxy tautomer (Wu, Tang, Huang, & Shen, 2012).
Coordination Chemistry and Ligand Applications :
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlighting their use in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical transitions (Halcrow, 2005).
Photophysical Properties :
- Vetokhina et al. (2012) conducted studies on 2-(1H-pyrazol-5-yl)pyridines, including their derivatives, by UV/Vis spectroscopic methods and quantum chemical computations, revealing that these compounds exhibit multiple types of photoreactions (Vetokhina et al., 2012).
Antimicrobial Activity :
- Rathod and Solanki (2018) synthesized pyrimidine derivatives including 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activities, showing promising results (Rathod & Solanki, 2018).
Application in Organic Light Emitting Diodes (OLEDs) :
- Huang et al. (2013) synthesized Pt(II) complexes with pyrazol-pyridine ligands and demonstrated their application in efficient OLEDs, exhibiting high external quantum efficiency and stable chromaticity (Huang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-6-7(4-11-12)9-3-2-8(13)5-10-9/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUVIPOPNTKQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

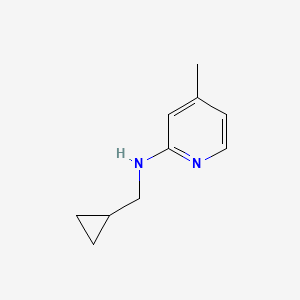
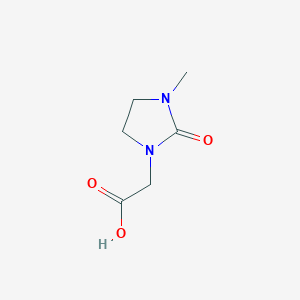
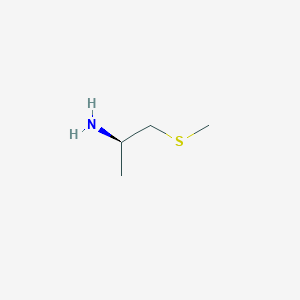
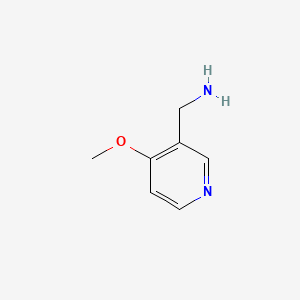
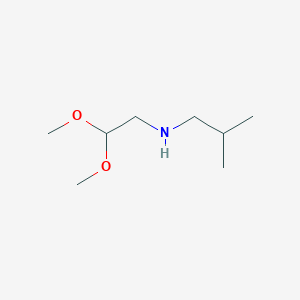
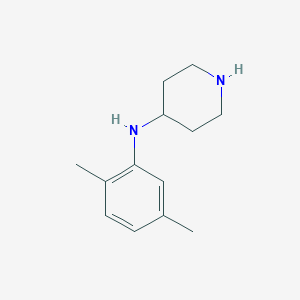
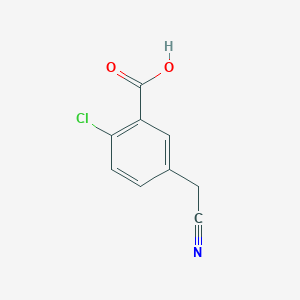
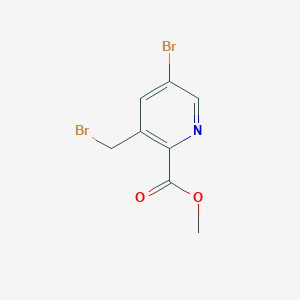
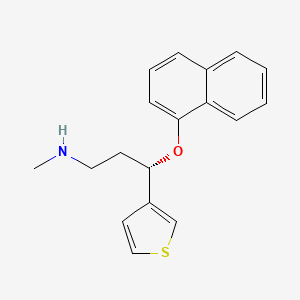

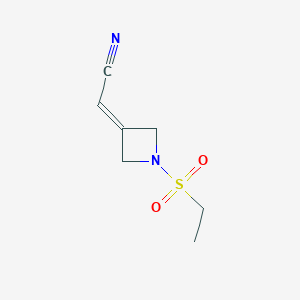
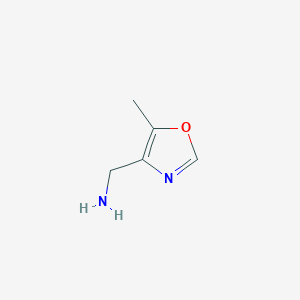
![3,7-Dibromo-5,5-dioctyl-5H-dibenzo[b,d]silole](/img/structure/B1427023.png)
![(S)-methyl 4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1427025.png)